Cholest-3-ene

Vue d'ensemble

Description

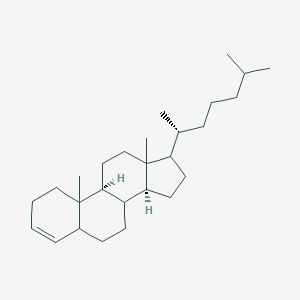

Cholest-3-ene is a chemical compound with the molecular formula C27H46. It is a derivative of cholesterol, which is a crucial component of cell membranes and a precursor for steroid hormones. This compound is characterized by its rigid and almost planar structure, consisting of a steroid skeleton with four fused rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cholest-3-ene can be synthesized through various chemical methods. One common approach involves the reduction of cholest-4-en-3-one using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. For example, cholesterol oxidase from Rhodococcus species can be used to convert cholesterol to cholest-4-en-3-one, which can then be reduced to this compound. This method is advantageous due to its high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Cholest-3-ene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to cholest-4-en-3-one using oxidizing agents such as pyridinium chlorochromate.

Reduction: Reduction of cholest-4-en-3-one to this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly at the allylic positions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Allylic halides in the presence of a base.

Major Products Formed:

Oxidation: Cholest-4-en-3-one.

Reduction: this compound.

Substitution: Various substituted cholestenes depending on the reagents used.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Steroidal Compounds

Cholest-3-ene is primarily utilized as an intermediate in the synthesis of steroidal compounds. Its structure allows for modifications that lead to various derivatives used in pharmaceuticals and biochemistry. The compound can undergo oxidation to form cholest-4-en-3-one, which is crucial in steroid transformations and drug synthesis .

Table 1: Key Transformations Involving this compound

| Transformation Type | Product | Application |

|---|---|---|

| Oxidation | Cholest-4-en-3-one | Precursor for steroid drugs |

| Reduction | This compound (itself) | Base compound for further synthesis |

| Substitution | Various substituted cholestenes | Diverse pharmaceutical applications |

Biological Applications

Role in Cell Membrane Structure

this compound is studied for its role in the structure and function of cell membranes. It integrates into lipid bilayers, influencing membrane fluidity and permeability, which affects cellular processes such as signal transduction and protein function .

Potential in Drug Delivery Systems

Research indicates that this compound may serve as a precursor in developing drug delivery systems , enhancing the bioavailability of therapeutic agents. Its ability to modify membrane characteristics can facilitate the transport of drugs across biological barriers.

Medical Applications

Precursor for Steroid Hormones

this compound is investigated for its potential as a precursor for synthesizing steroid hormones. Its derivatives are essential in producing anabolic steroids and contraceptive hormones, making it valuable in both therapeutic and performance-enhancing contexts .

Case Study: Olesoxime Development

Olesoxime, derived from cholest-4-en-3-one (a metabolite of this compound), has shown neuroprotective properties and is being explored for treating spinal muscular atrophy. This highlights the compound's relevance in developing new therapeutic agents .

Industrial Applications

Production of Steroid Drugs

In industrial settings, this compound is utilized in producing various steroid drugs and bioactive compounds. Its derivatives serve as critical intermediates in synthesizing medications that target hormonal pathways or metabolic processes .

Mécanisme D'action

Cholest-3-ene exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, this compound can be metabolized into other bioactive steroids, which act on specific molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Cholesterol (cholest-5-en-3β-ol): A precursor to cholest-3-ene, essential for cell membrane structure.

Cholest-4-en-3-one: An oxidized form of this compound, used in steroid synthesis.

Cholest-5-ene-3β,4β-diol: A hydroxylated derivative of cholesterol with distinct biological activities.

Uniqueness of this compound: this compound is unique due to its specific structural properties, which allow it to integrate into cell membranes and influence their characteristics. Its ability to undergo various chemical reactions also makes it a valuable intermediate in the synthesis of other steroidal compounds .

Activité Biologique

Cholest-3-ene, a derivative of cholesterol, has garnered attention in scientific research for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its structural formula, which includes a double bond between the third and fourth carbon atoms in the sterol nucleus. This modification from cholesterol alters its biological properties and interactions within biological systems.

2. Anti-obesity Effects

The anti-obesity potential of this compound has been inferred from studies on its derivatives. For example, cholest-4-en-3-one has shown promise in reducing body fat accumulation in db/db mice . The mechanism appears to involve modulation of metabolic pathways that regulate fat storage and energy expenditure.

3. Role in Cellular Functions

Cholesterol derivatives, including this compound, play critical roles in cellular functions such as membrane fluidity and signaling pathways. Cholesterol itself is integral to cell membrane structure and function, influencing the activity of membrane-bound proteins and receptors . this compound's presence may similarly affect cellular signaling related to growth and apoptosis.

Case Study 1: Cholesterol Metabolites and Weight Regulation

A study published in PLOS ONE investigated the effects of cholesterol metabolites on weight regulation in mice. The results indicated that cholest-4-en-3-one effectively suppressed body weight gain without adverse clinical effects. The study highlighted the importance of understanding the structure-effect relationship among cholesterol derivatives .

Case Study 2: Transfection Efficiency of Cholesterol-Based Lipids

Research into cholesterol-based cationic lipids, including those derived from this compound, revealed enhanced gene transfection capabilities compared to traditional methods. These studies utilized various formulations to assess their effectiveness in delivering genetic material into cells, demonstrating that modifications to cholesterol can significantly enhance biocompatibility and transfection efficiency .

The biological activities attributed to this compound are likely mediated through several mechanisms:

- Modulation of Gene Expression : Cholesterol derivatives can influence the expression of genes involved in lipid metabolism and adipogenesis.

- Interaction with Membrane Proteins : By altering membrane fluidity, this compound may affect receptor activity and signaling pathways.

- Regulation of Enzymatic Activity : Cholesterol metabolites can modulate the activity of enzymes involved in lipid synthesis and degradation.

Comparative Analysis of Cholesterol Derivatives

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential anti-obesity effects | Modulation of lipid metabolism |

| Cholest-4-en-3-one | Reduces body weight and fat | Inhibition of triglyceride synthesis |

| Cholesterol | Essential for membrane integrity | Structural component of membranes |

Propriétés

IUPAC Name |

(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11,19-25H,7-10,12-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBMPHLOQAKIBY-LDHZKLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.